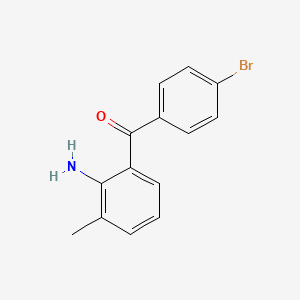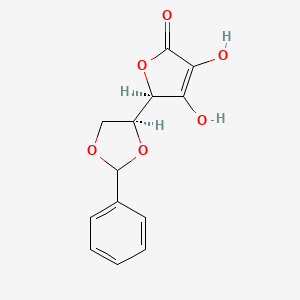
5,6-O-Benzylidene-L-ascorbic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zilascorb is a synthetic compound known for its reversible protein synthesis inhibition properties. It is a benzaldehyde derivative, specifically 5,6-O-benzylidene-d-L-ascorbic acid. This compound has shown promising activity in preclinical models, particularly in the field of oncology, where it has been studied for its potential anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zilascorb is synthesized through the reaction of benzaldehyde with ascorbic acid. The process involves the formation of an acetal linkage between the benzaldehyde and the ascorbic acid. The reaction is typically carried out under acidic conditions to facilitate the formation of the acetal. The product is then purified through crystallization or chromatography to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of zilascorb involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
Zilascorb primarily undergoes oxidation and reduction reactions due to the presence of the ascorbic acid moiety. It can also participate in substitution reactions, particularly nucleophilic substitutions, due to the benzaldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the benzaldehyde group under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of zilascorb, such as its oxidized or reduced forms, and substituted derivatives where the benzaldehyde group is modified .
Scientific Research Applications
Mechanism of Action
Zilascorb exerts its effects primarily through the inhibition of protein synthesis. It acts by forming a reversible complex with ribosomal subunits, thereby preventing the elongation of nascent polypeptide chains. This inhibition is reversible, meaning that normal protein synthesis resumes once the compound is removed. The primary molecular targets are the ribosomal subunits involved in translation .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: Shares the benzaldehyde moiety but lacks the ascorbic acid component.
Ascorbic Acid: Shares the ascorbic acid moiety but lacks the benzaldehyde component.
Citral and Citronellal: Other aldehyde derivatives with anticancer properties.
Uniqueness
Zilascorb is unique in its dual functionality, combining the properties of benzaldehyde and ascorbic acid. This combination allows it to inhibit protein synthesis effectively while maintaining low toxicity. Its reversible action also distinguishes it from other protein synthesis inhibitors, making it a promising candidate for long-term therapeutic applications .
Properties
CAS No. |
20664-60-2 |
|---|---|
Molecular Formula |
C13H12O6 |
Molecular Weight |
264.23 g/mol |
IUPAC Name |
(2R)-3,4-dihydroxy-2-[(4S)-2-phenyl-1,3-dioxolan-4-yl]-2H-furan-5-one |
InChI |
InChI=1S/C13H12O6/c14-9-10(15)12(16)19-11(9)8-6-17-13(18-8)7-4-2-1-3-5-7/h1-5,8,11,13-15H,6H2/t8-,11+,13?/m0/s1 |
InChI Key |
SWTGJCNCBUCXSS-ISUZDFFFSA-N |
Isomeric SMILES |
C1[C@H](OC(O1)C2=CC=CC=C2)[C@@H]3C(=C(C(=O)O3)O)O |
Canonical SMILES |
C1C(OC(O1)C2=CC=CC=C2)C3C(=C(C(=O)O3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8633807.png)
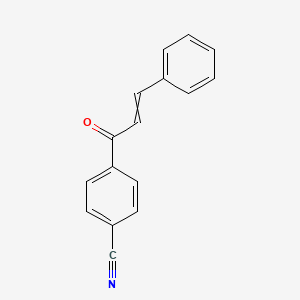
![[5-(3-Fluoro-benzyloxy)-pyridin-2-yl]-methanol](/img/structure/B8633818.png)
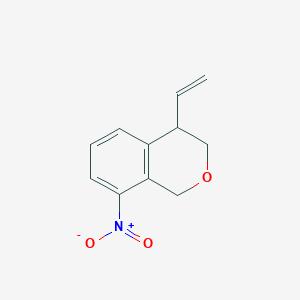
![N-[4-(2-Cyclopropylethoxy)benzoyl]glycine](/img/structure/B8633832.png)
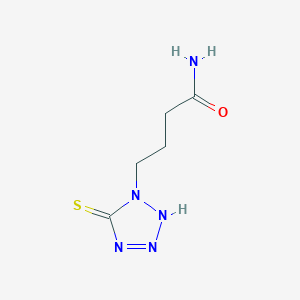
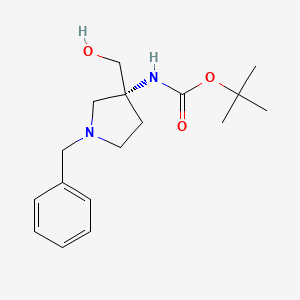

![6-(Furan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B8633877.png)
![1-methyl-3-[4-nitro-3-(propan-2-yloxy)phenyl]-1H-pyrazole](/img/structure/B8633890.png)
![4-[2-(Cyclopentylacetyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine](/img/structure/B8633897.png)
![1H-Pyrimido[4,5-b]indole, 4-chloro-6-methoxy-](/img/structure/B8633905.png)

